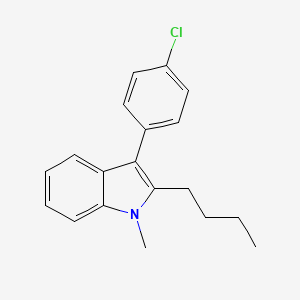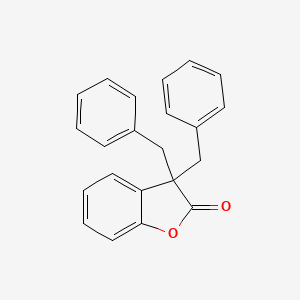![molecular formula C13H23O4P B14208234 Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate CAS No. 790713-48-3](/img/structure/B14208234.png)
Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a furan ring substituted with a tert-butyl group and a phosphonate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate typically involves the reaction of 5-tert-butyl-2- and 3-furoyl phosphonates with acylmethylenetriphenylphosphoranes . The reaction conditions often include the use of hydrazine and its derivatives, leading to the formation of hydrazones or pyrazolines depending on the nature and location of the alkene fragment in the furan ring . Additionally, the compound can undergo oxidation with selenium dioxide to form corresponding selenodiazoles .
Industrial Production Methods
the general principles of organophosphorus chemistry, including the use of Grignard reagents and chlorophosphines, can be applied to scale up the synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized with selenium dioxide to form selenodiazoles.
Cyclization: When treated with hydrazine hydrate, the compound undergoes cyclization to form derivatives of dihydrofurothiopyrans.
Nucleophilic Addition: The compound can participate in intramolecular nucleophilic addition reactions, leading to the formation of hybrid heterocyclic systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine, selenium dioxide, and various nucleophiles . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from the reactions of this compound include selenodiazoles, dihydrofurothiopyrans, and other hybrid heterocyclic systems .
Wissenschaftliche Forschungsanwendungen
Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate involves its interaction with molecular targets through nucleophilic addition and cyclization reactions . The compound’s phosphonate group can participate in various biochemical pathways, making it a versatile molecule for research and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate include:
- Diethyl phosphonate
- Diethyl [(2-tert-butylfuran-2-yl)methyl]phosphonate
- Diethyl [(2-tert-butylfuran-4-yl)methyl]phosphonate
Uniqueness
This compound is unique due to its specific substitution pattern on the furan ring, which influences its reactivity and the types of reactions it can undergo . This uniqueness makes it a valuable compound for specialized applications in synthetic chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
790713-48-3 |
|---|---|
Molekularformel |
C13H23O4P |
Molekulargewicht |
274.29 g/mol |
IUPAC-Name |
2-tert-butyl-3-(diethoxyphosphorylmethyl)furan |
InChI |
InChI=1S/C13H23O4P/c1-6-16-18(14,17-7-2)10-11-8-9-15-12(11)13(3,4)5/h8-9H,6-7,10H2,1-5H3 |
InChI-Schlüssel |
RVQPDPXFPKTULC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=C(OC=C1)C(C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208179.png)
![(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B14208185.png)

![n-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide](/img/structure/B14208191.png)



![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14208209.png)
![Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14208217.png)

